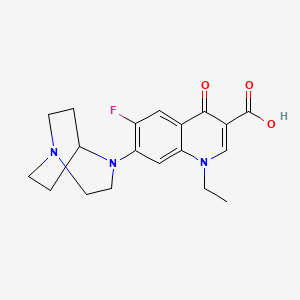

Binfloxacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Binfloxacin is a bio-active chemical.

Applications De Recherche Scientifique

1. Antibacterial Agent and DNA Gyrase Antagonism

Binfloxacin, like its close relative Norfloxacin, serves as an effective antibacterial agent. Its primary mode of action involves antagonizing DNA gyrase, an essential enzyme for bacterial DNA replication. This makes it potent against a range of bacterial pathogens causing urinary tract and gastrointestinal infections, as well as sepsis in neutropenic patients (Wolfson & Hooper, 1988).

2. Photocatalytic Degradation Research

Research on related fluoroquinolone antibiotics like Ciprofloxacin indicates the potential of photocatalytic processes for their degradation in aqueous media. This has implications for environmental management, particularly in dealing with antibiotic contamination in water bodies (Malakootian et al., 2019).

3. Drug Delivery Systems

Innovative drug delivery systems have been researched using norfloxacin, a compound similar to Binfloxacin. These include floating hydrophilic matrices and module assembling technology, which aim to improve drug bioavailability and targeted release, potentially applicable to Binfloxacin (Oliveira et al., 2011).

4. Antibiotic Resistance Studies

Research on the mechanism of action of Norfloxacin, closely related to Binfloxacin, provides insights into the development of bacterial resistance. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance (Crumplin et al., 1984).

5. Environmental Impact and Degradation

Studies on the degradation of Norfloxacin in environmental settings through non-thermal plasma indicate the potential for similar research on Binfloxacin. Such research is vital for understanding and mitigating the environmental impacts of antibiotics (Zhang et al., 2018).

6. Biodegradation by Basidiomycetes

Research on the degradation of Ciprofloxacin by basidiomycetes, a type of fungus, can be relevant to Binfloxacin. This study highlights the potential of using biological organisms for the breakdown of fluoroquinolone antibiotics, thus contributing to environmental detoxification (Wetzstein et al., 1999).

Propriétés

Numéro CAS |

108437-28-1 |

|---|---|

Nom du produit |

Binfloxacin |

Formule moléculaire |

C19H22FN3O3 |

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26) |

Clé InChI |

UBGCCYGMLOBJOJ-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

108437-28-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Binfloxacin; CP 73049; CP-73,049; UNII-78VM28ZA2H; Binfloxacin [USAN:INN]; |

Origine du produit |

United States |

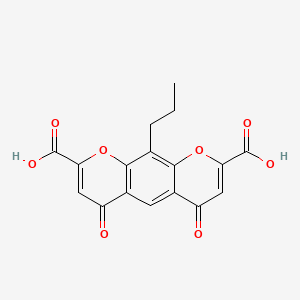

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

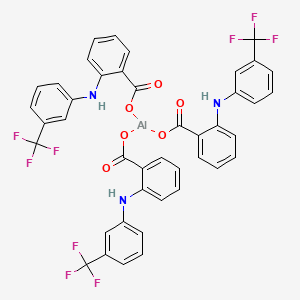

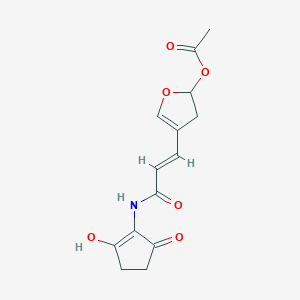

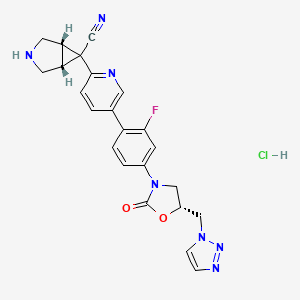

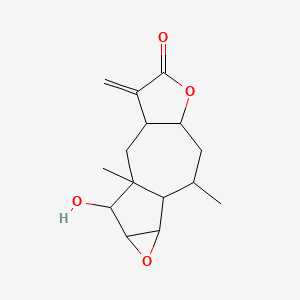

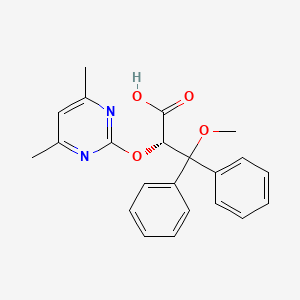

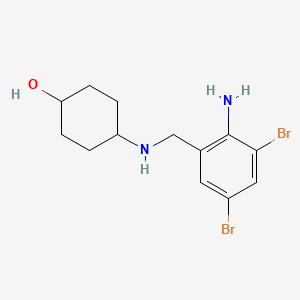

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)